molecular formula C24H27FN2O2 B2793366 6-Tert-butyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]chromen-2-one CAS No. 850194-39-7

6-Tert-butyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]chromen-2-one

Cat. No. B2793366
CAS RN: 850194-39-7
M. Wt: 394.49
InChI Key: SKHYZMYQXHNGAY-UHFFFAOYSA-N
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Description

The compound “6-Tert-butyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]chromen-2-one” is a sterically congested piperazine derivative . It is used as a building block or intermediate in the synthesis of several novel organic compounds .


Synthesis Analysis

The synthesis of this compound involves a modified Bruylants approach . It involves nucleophilic attack by an organometallic reagent into a transient 1-N-ethylidenepiperazinium . This compound can also be synthesized from the corresponding alkyne .


Molecular Structure Analysis

The piperazine ring in this compound is present in a chair conformation with di-equatorial substitution . Of the two N atoms, one is sp3 hybridized while the other is sp2 hybridized . The crystal structure of this compound was determined using X-ray diffraction analysis .

Scientific Research Applications

  • Antiviral Activity Researchers have explored Tert-butyl chromenone derivatives for their antiviral potential. For instance: Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated inhibitory activity against influenza A virus.
  • Anti-HIV Activity

    • The indole scaffold, present in Tert-butyl chromenone, has been associated with antiviral properties. Although specific studies on Tert-butyl chromenone’s anti-HIV activity are scarce, its indole moiety warrants further investigation .

    Pharmaceutical Intermediates and Medicine

    • Tert-butyl chromenone derivatives serve as intermediates in pharmaceutical synthesis. Their potential application lies in drug development and design .

    Biological and Clinical Applications

    • Indole derivatives, including Tert-butyl chromenone, have diverse biological activities. These include anti-inflammatory, anticancer, antioxidant, and antimicrobial effects .

    Plant Hormone Analogues

    • Tert-butyl chromenone’s indole nucleus resembles that of indole-3-acetic acid, a plant hormone. Investigating its role as a plant growth regulator could be valuable .

    Novel Starting Material

    • Tert-butyl chromenone serves as a novel starting material in the synthesis of specific pharmaceutical compounds, as evidenced by a patent .

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of targets, contributing to its biological activity.

Mode of Action

Similar compounds have been found to interact with their targets, leading to changes in cellular processes . The compound’s interaction with its targets could potentially result in changes in cellular signaling, gene expression, or other cellular processes.

Biochemical Pathways

Similar compounds have been found to affect a variety of biochemical pathways, including those involved in inflammation, viral replication, and cancer . The compound could potentially affect similar pathways, leading to downstream effects on cellular function and disease progression.

Result of Action

Similar compounds have been found to have a variety of effects, including antiviral, anti-inflammatory, and anticancer activities . The compound could potentially have similar effects, depending on its targets and mode of action.

properties

IUPAC Name

6-tert-butyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN2O2/c1-24(2,3)18-4-9-22-21(15-18)17(14-23(28)29-22)16-26-10-12-27(13-11-26)20-7-5-19(25)6-8-20/h4-9,14-15H,10-13,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHYZMYQXHNGAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Tert-butyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]chromen-2-one

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